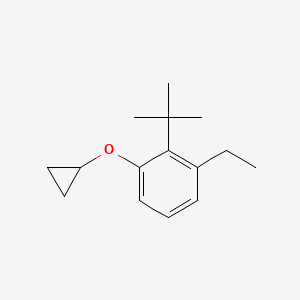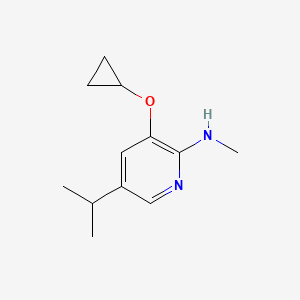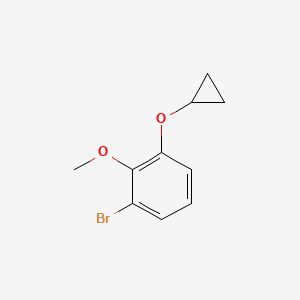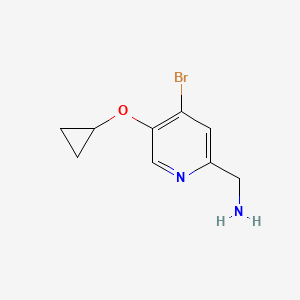
2-Tert-butyl-1-cyclopropoxy-3-ethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl-1-cyclopropoxy-3-ethylbenzene is an organic compound with the molecular formula C15H22O It is a derivative of benzene, featuring a tert-butyl group, a cyclopropoxy group, and an ethyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-1-cyclopropoxy-3-ethylbenzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with tert-butyl chloride in the presence of anhydrous aluminum chloride as a catalyst . The cyclopropoxy group can be introduced through a subsequent reaction involving cyclopropyl bromide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
2-Tert-butyl-1-cyclopropoxy-3-ethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Halogens (e.g., chlorine, bromine), nitro groups (NO2)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or nitrated benzene derivatives
Aplicaciones Científicas De Investigación
2-Tert-butyl-1-cyclopropoxy-3-ethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Tert-butyl-1-cyclopropoxy-3-ethylbenzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butylbenzene: A simpler derivative with only a tert-butyl group attached to the benzene ring.
Cyclopropylbenzene: Contains a cyclopropyl group attached to the benzene ring.
Ethylbenzene: Features an ethyl group attached to the benzene ring.
Uniqueness
2-Tert-butyl-1-cyclopropoxy-3-ethylbenzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C15H22O |
|---|---|
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
2-tert-butyl-1-cyclopropyloxy-3-ethylbenzene |
InChI |
InChI=1S/C15H22O/c1-5-11-7-6-8-13(16-12-9-10-12)14(11)15(2,3)4/h6-8,12H,5,9-10H2,1-4H3 |
Clave InChI |
PAAXOBFUQMYHNZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)OC2CC2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















